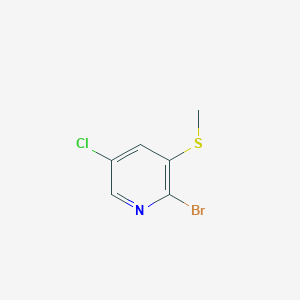

2-broMo-5-chloro-3-(Methylthio)pyridine

Description

2-Bromo-5-chloro-3-(methylthio)pyridine (CAS: 1335052-52-2) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNS and a molar mass of 238.53 g/mol . Its structure features a pyridine ring substituted with bromine (position 2), chlorine (position 5), and a methylthio group (-SMe, position 3). The compound’s electronic properties are influenced by the electron-withdrawing effects of bromine and chlorine, balanced by the mildly electron-donating methylthio group. This unique substitution pattern enhances its utility in pharmaceuticals, agrochemicals, and cross-coupling reactions, where regioselectivity and stability are critical .

Properties

IUPAC Name |

2-bromo-5-chloro-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZXEKLYMCDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Derivatives

Starting Material:

The synthesis typically begins with a pyridine derivative such as 2-amino-5-chloropyridine or 2,5-dibromopyridine, which are commercially available or can be synthesized via established methods.

- Direct Halogenation:

Using bromine and chlorine reagents under controlled conditions to selectively introduce bromine at the 2-position and chlorine at the 5-position.

- Bromine addition at 0–10°C, with subsequent stirring at slightly elevated temperatures (50–60°C) for 1.5–3 hours.

- Use of aqueous sodium hydroxide to precipitate the halogenated pyridine.

| Step | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine, HBr, NaNO2 | 0–10°C | 1.5–2 h | 93% | Selective at 2-position |

| Purification | NaOH, water | <25°C | 30 min | - | Precipitation and filtration |

Substitution with Methylthio Group

Objective:

Introduce the methylthio (-SCH3) group at the 3-position of the pyridine ring.

- Nucleophilic Substitution:

The 2,5-dibromo-3-chloropyridine intermediate can undergo nucleophilic substitution with methylthiolate (e.g., methylthiolate salts) under suitable conditions.

- Alternative Approach:

Use of thiolating reagents like sodium methylthiolate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to replace the halogen at the 3-position selectively.

Research Findings:

While specific protocols for methylthiolation on pyridines are limited, analogous reactions on halogenated heterocycles suggest that nucleophilic substitution at the halogenated positions is feasible under basic or nucleophilic conditions.

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Methylthiolation | Sodium methylthiolate | DMF or DMSO | 80–120°C | 4–12 h | Variable | Selectivity depends on halogen position |

Purification and Characterization

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Column chromatography if necessary for purity enhancement.

- Confirmed via NMR, IR, and mass spectrometry, ensuring the correct substitution pattern.

Summary of the Synthetic Route

Notes and Considerations

Selectivity:

Achieving regioselectivity at the 3-position for methylthiolation may require optimized reaction conditions or protecting groups.Reaction Optimization:

Parameters such as temperature, solvent, and molar ratios critically influence yield and purity.Industrial Feasibility: Mild conditions, high yields, and cost-effective reagents favor scalability, as demonstrated in patent CN112479991A.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(Methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Sulfoxide and sulfone derivatives.

Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₆H₅BrClNOS

- Structure: The compound features a pyridine ring substituted with bromine (Br), chlorine (Cl), and a methylthio group (S-CH₃), which enhances its chemical reactivity and biological activity.

Pharmaceutical Development

2-Bromo-5-chloro-3-(methylthio)pyridine is widely utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing:

- Antimicrobial Agents: Studies have shown that similar pyridine derivatives exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Drugs: The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways, positioning it as a candidate for new anti-inflammatory therapies.

Agrochemicals

In agricultural chemistry, this compound plays a crucial role in the formulation of herbicides and pesticides. Its biological activity allows it to target specific pests or diseases effectively, enhancing crop protection and yield:

- Herbicide Development: Research indicates that halogenated pyridines can be effective in controlling weed populations while minimizing environmental impact .

- Pesticide Formulations: The compound's ability to interact with biological systems makes it suitable for developing new pesticide formulations with improved efficacy.

Material Science

The incorporation of this compound into materials science has led to advancements in producing specialty polymers and coatings:

- Polymer Production: Its reactivity allows for the synthesis of polymers with enhanced chemical resistance and durability, beneficial for various industrial applications .

- Coating Applications: The compound can be used to develop coatings that provide protective barriers against environmental degradation.

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for detecting and quantifying other substances:

- Quality Control Processes: It is employed in methods for analyzing complex mixtures, ensuring the quality of pharmaceutical products and agrochemicals .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests that further exploration into this compound could lead to the development of new antibiotics.

Case Study 2: Herbicide Development

Research on halogenated pyridines indicated their efficacy in controlling specific weed species. Field trials showed that formulations containing this compound significantly reduced weed populations while maintaining crop health.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(Methylthio)pyridine involves its interaction with various molecular targets. The presence of halogen atoms and the methylthio group allows it to participate in multiple pathways, including:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyridine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-bromo-5-chloro-3-(methylthio)pyridine and related compounds:

Key Observations:

The trifluoromethyl (CF₃) group in 2-bromo-3-chloro-5-(trifluoromethyl)pyridine increases electron deficiency, making it more reactive in Suzuki-Miyaura couplings than the methylthio analog . Methoxy (OMe) in 5-bromo-2-methoxy-3-methylpyridine activates the ring toward electrophilic substitution, unlike the deactivating chlorine in the target compound .

Molecular Weight and Polarity :

- The target compound’s higher molar mass (238.53 g/mol) compared to simpler analogs (e.g., 2-bromopyridine, 158.00 g/mol) suggests greater steric hindrance and lower volatility .

Biological Activity

2-Bromo-5-chloro-3-(methylthio)pyridine is a heterocyclic compound belonging to the pyridine family, notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BrClNOS. Its structure includes a pyridine ring substituted with bromine, chlorine, and a methylthio group, which contribute to its chemical reactivity and biological properties. The presence of halogens often enhances the lipophilicity of compounds, potentially increasing their interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. The halogen substituents may enhance binding affinity due to steric effects or electronic properties, making it a candidate for therapeutic applications. For instance, similar pyridine derivatives have been shown to inhibit ion channels or enzymes involved in pain pathways, indicating potential analgesic properties.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies on pyridine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

2. Anti-Thrombolytic Activity

In a study investigating the anti-thrombolytic effects of pyridine derivatives, certain compounds exhibited significant activity against clot formation. The presence of halogen groups in these structures was linked to enhanced anti-thrombolytic effects, which may also apply to this compound .

3. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, some derivatives have been reported to act as histamine H3 receptor antagonists, influencing neurotransmitter release and demonstrating potential therapeutic applications in treating conditions like allergies and neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives:

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-chloro-3-(methylthio)pyridine?

Answer: A typical approach involves sequential halogenation and functional group introduction. For example:

Starting Material : Begin with a pyridine scaffold substituted with methylthio and amino groups (e.g., 2-amino-3-methylpyridine) .

Bromination : Use brominating agents like (N-bromosuccinimide) or under controlled conditions. Evidence suggests bromination at the 5-position can be achieved via electrophilic substitution, with the methylthio group directing reactivity .

Chlorination : Introduce chlorine via chlorinating agents (e.g., ) or via Sandmeyer reactions if an amino group is present .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the product. Validate purity via melting point analysis (e.g., 88–95°C for related bromopyridines) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm substitution patterns. For example, the methylthio group () appears as a singlet at ~2.5 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (, exact mass 250.89 g/mol) .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-Br stretch ~560 cm, C-Cl ~650 cm) .

- Elemental Analysis : Confirm %C, %H, %N to ±0.3% deviation .

Advanced Research Questions

Q. How can bromination be optimized in the presence of a methylthio group?

Answer: The methylthio group () is electron-donating, which can deactivate the pyridine ring but direct electrophilic substitution to specific positions. To optimize bromination:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or ) to stabilize intermediates .

- Catalysis : Add Lewis acids like to enhance electrophilicity of bromine .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., di-bromination) .

- Monitoring : Use TLC or in-situ IR to track reaction progress. If competing chlorination occurs, adjust stoichiometry (e.g., reduce equivalents) .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

Answer: Contradictions often arise from impurities or regiochemical inconsistencies. Follow this protocol:

Reproducibility Check : Repeat synthesis under identical conditions.

Advanced NMR Techniques : Use 2D NMR (e.g., HSQC) to assign ambiguous peaks. For example, meta-coupling in pyridine rings can cause splitting patterns that differ between batches .

X-ray Crystallography : Resolve structural ambiguities by obtaining a single-crystal structure .

Cross-Validation : Compare data with published spectra (e.g., NIST Chemistry WebBook entries for related bromopyridines) .

Q. What strategies mitigate degradation of this compound during storage?

Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (e.g., ) to prevent hydrolysis or oxidation of the methylthio group .

- Stabilizers : Add 1–2% w/w of antioxidants like BHT (butylated hydroxytoluene) .

- Periodic Analysis : Monitor purity via HPLC every 3–6 months. Degradation products (e.g., sulfoxide derivatives) elute earlier in reverse-phase columns .

Methodological Considerations

Q. How to design a reaction pathway for introducing additional functional groups?

Answer:

- Protection/Deprotection : Protect the methylthio group with before introducing sensitive groups (e.g., amines) .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid) to add aryl/heteroaryl groups at the 5-position .

- Nucleophilic Substitution : Replace bromide with nucleophiles (e.g., ) under catalysis .

Q. How to troubleshoot low yields in chlorination steps?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.